4-Bromopyrrole-2-carboxyarginine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

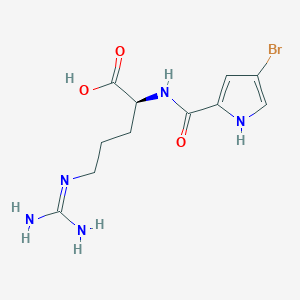

4-Bromopyrrole-2-carboxyarginine, also known as this compound, is a useful research compound. Its molecular formula is C11H16BrN5O3 and its molecular weight is 346.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Elucidation

4-Bromopyrrole-2-carboxyarginine was isolated from the marine sponge Stylissa caribica using advanced techniques such as NMR (Nuclear Magnetic Resonance) and MS/MS (Tandem Mass Spectrometry) to elucidate its structure. The compound is characterized by a brominated pyrrole ring linked to an arginine amino acid, which contributes to its biological properties .

Anticancer Properties

Research has demonstrated that this compound exhibits potential anticancer properties. In vitro studies showed that it could inhibit cell proliferation and migration in various cancer cell lines, including breast (MCF-7) and pancreatic (BxPC-3) cancer cells. However, at higher concentrations, the compound did not significantly affect cell growth, indicating a need for further investigation into its efficacy and mechanisms of action .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The exact mechanisms behind its antimicrobial effects are still under investigation, but they may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Other Bioactivities

In addition to its anticancer and antimicrobial activities, this compound has been noted for other bioactivities:

- Antifouling : It may prevent biofouling in marine environments.

- Antimalarial : Preliminary studies suggest it could have activity against malaria-causing parasites.

- Neuropharmacological Effects : The compound has shown potential as an acetylcholinesterase inhibitor, which could be relevant in treating neurodegenerative diseases .

Marine Sponge Extracts

In a comprehensive study of secondary metabolites from Stylissa caribica, this compound was identified among several newly discovered compounds. The study utilized molecular networking techniques to reveal the compound's presence and assess its biological activities alongside other metabolites from the sponge .

Clinical Implications

While direct clinical applications of this compound are yet to be established, its promising bioactivity profile suggests potential for development as a therapeutic agent. Ongoing research aims to explore its efficacy in vivo and understand optimal dosing regimens and delivery methods for future clinical trials .

Data Tables

| Property | Description |

|---|---|

| Source | Marine sponge Stylissa caribica |

| Structure | Brominated pyrrole linked to arginine |

| Anticancer Activity | Inhibits proliferation/migration in cancer cells |

| Antimicrobial Activity | Active against various bacterial strains |

| Other Activities | Antifouling, antimalarial, neuropharmacological |

Propiedades

Fórmula molecular |

C11H16BrN5O3 |

|---|---|

Peso molecular |

346.18 g/mol |

Nombre IUPAC |

(2S)-2-[(4-bromo-1H-pyrrole-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C11H16BrN5O3/c12-6-4-8(16-5-6)9(18)17-7(10(19)20)2-1-3-15-11(13)14/h4-5,7,16H,1-3H2,(H,17,18)(H,19,20)(H4,13,14,15)/t7-/m0/s1 |

Clave InChI |

XKZWFCSLAIKGBT-ZETCQYMHSA-N |

SMILES isomérico |

C1=C(NC=C1Br)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canónico |

C1=C(NC=C1Br)C(=O)NC(CCCN=C(N)N)C(=O)O |

Sinónimos |

4-bromopyrrole-2-carboxyarginine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.